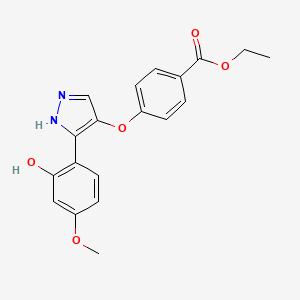

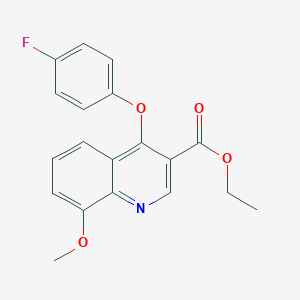

ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, compounds like this are part of the larger family of organic compounds known as esters . They are often characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’).

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an acid with an alcohol in the presence of a catalyst . The exact method can vary depending on the specific structures of the reactants and the desired product.Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. For instance, esters can undergo hydrolysis, aminolysis, reduction, and Grignard reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through various experimental methods .Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

The compound has been studied for its potential use in OLEDs . Complexation with transition metals like Pt and Rh has shown to improve the hole and electron transfer rates, which are crucial for the performance of OLEDs . The hole transport rate of Pt complexed with the compound is significantly higher than the uncomplexed form, indicating a potential for creating more efficient OLEDs.

Organic Solar Cells (OSCs)

In the realm of OSCs , this compound, when complexed with metals, exhibits a reduced energy gap, suggesting better electron donation capabilities . This is essential for the development of OSCs as it can lead to improved power conversion efficiencies and open circuit voltages suitable for practical applications.

Charge Transport Enhancement

The charge mobility for both holes and electrons in the compound increases upon complexation with metals like Pt . This property is beneficial for various electronic applications where efficient charge transport is desired, such as in semiconductors and electronic sensors.

Luminescence Properties

The luminescence properties of the compound can be enhanced through complexation, which is valuable for applications in lighting and display technologies . Enhanced luminescence can lead to brighter and more energy-efficient displays.

Antimicrobial Activity

There is research indicating that derivatives of this compound, specifically Schiff base derivatives, have been synthesized and tested for antimicrobial activity . This suggests potential applications in developing new antimicrobial agents.

Molecular Docking Studies

The compound has been used in molecular docking studies to predict its binding affinity with biological targets like the estrogen receptor . This application is crucial in drug design and discovery, where understanding the interaction between a compound and its target can lead to the development of new therapeutics.

Mechanism of Action

Target of Action

Similar compounds have been studied for their interaction with various cellular targets, particularly in the context of organic light-emitting diodes (oleds) and organic solar cells (oscs) .

Mode of Action

It’s known that the compound and its complexes with various metal ions have been theoretically studied for their properties in oleds and oscs . The compound’s interaction with its targets likely involves electronic effects, given its use in these applications .

Biochemical Pathways

Given its theoretical study in the context of oleds and oscs, it’s plausible that the compound may influence electron transfer rates and charge transport .

Result of Action

It’s known that the compound and its complexes with various metal ions can enhance both the charge transport and luminescence properties, making them better precursors in the electronic industry .

Action Environment

It’s known that the compound’s properties can be tuned for better performance through complexation with transition metals such as pt2+ .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c1-3-25-19(23)12-4-6-13(7-5-12)26-17-11-20-21-18(17)15-9-8-14(24-2)10-16(15)22/h4-11,22H,3H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZVRQCBYSWNKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2354743.png)

![1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene](/img/structure/B2354747.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide](/img/structure/B2354753.png)

![ethyl 2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354757.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2354760.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2354762.png)

![(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2354763.png)